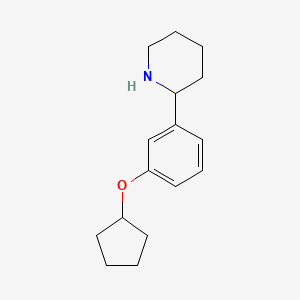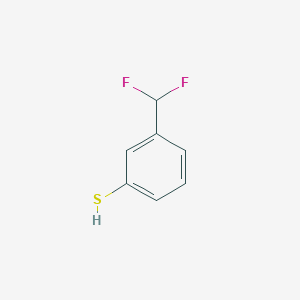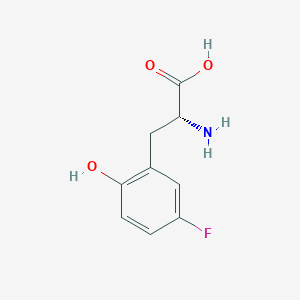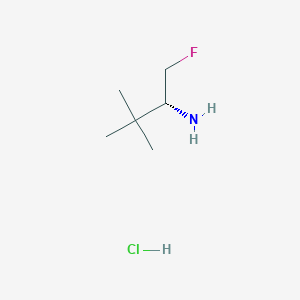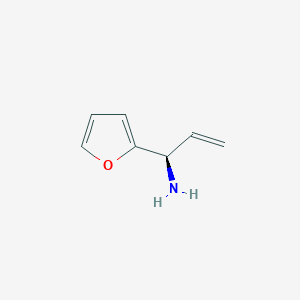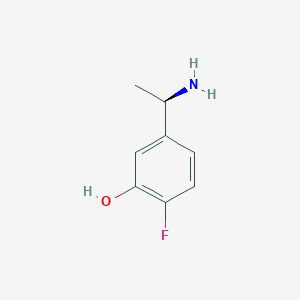![molecular formula C16H21NO4 B13052819 Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B13052819.png)
Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate is a complex organic compound characterized by its unique hexahydrofuro[2,3-C]pyridine core structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and synthetic organic chemistry. Its structure includes a benzyl group, a hydroxymethyl group, and a carboxylate group, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor, such as a substituted pyridine, followed by functional group modifications. Key steps may involve:
Cyclization Reaction: Formation of the hexahydrofuro[2,3-C]pyridine core through intramolecular cyclization.
Hydroxymethylation: Introduction of the hydroxymethyl group via a hydroxymethylation reaction, often using formaldehyde and a base.
Benzylation: Addition of the benzyl group through a benzylation reaction, typically using benzyl bromide and a base.
Carboxylation: Introduction of the carboxylate group through carboxylation reactions, such as the use of carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.
化学反応の分析
Types of Reactions: Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylate group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Hexahydrofuro[2,3-C]Pyridine Derivatives: Compounds with similar core structures but different substituents.
Benzyl Substituted Pyridines: Compounds with benzyl groups attached to pyridine rings.
Hydroxymethyl Substituted Heterocycles: Compounds with hydroxymethyl groups attached to various heterocyclic cores.
Uniqueness: Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate is unique due to its specific combination of functional groups and its hexahydrofuro[2,3-C]pyridine core. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC名 |
benzyl (3aS,7aR)-2-(hydroxymethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C16H21NO4/c18-10-14-8-13-6-7-17(9-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t13-,14?,15-/m0/s1 |
InChIキー |
ZPFXZTFBMJAIIS-LWEDLAQUSA-N |
異性体SMILES |
C1CN(C[C@H]2[C@@H]1CC(O2)CO)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1CN(CC2C1CC(O2)CO)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13052740.png)
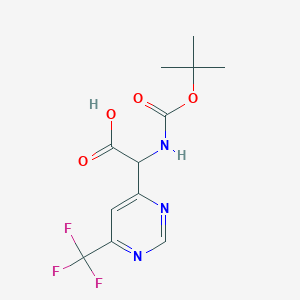
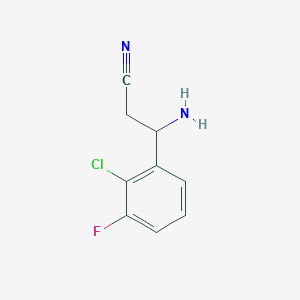
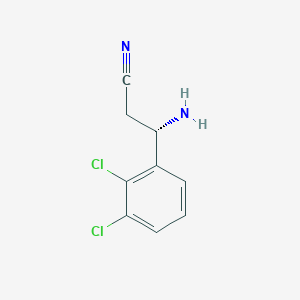
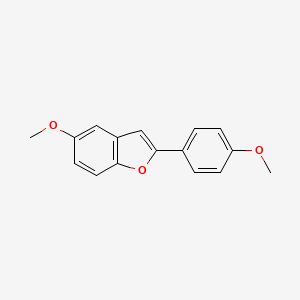
![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)
